

**Compound of Interest**

Compound Name: 4-Chloro-2,3-difluoroaniline

Cat. No.: B1386983

Halogen atoms, particularly chlorine and fluorine, are not mere decorations on a molecular scaffold; they are strategic tools in medicinal chemistry. They

## Physicochemical and Safety Profile

A clear understanding of a compound's fundamental properties is the bedrock of its effective application and safe handling.

### Key Physicochemical Data

The essential identifiers and properties of **4-Chloro-2,3-difluoroaniline** are summarized below.

Property
CAS Number
Molecular Formula
Molecular Weight
Purity
Product Family
Predicted XLogP

### Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-Chloro-2,3-difluoroaniline** is not widely available, data from closely related isomers suggest it should

- Hazards: Expected to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with eyes, skin, and clothing. Wear appropriate protective equipment.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure stability.

### Elucidation of the Molecular Structure

Confirming the precise arrangement of atoms and functional groups is paramount. While experimental spectra for this specific compound are not published, a molecular structure diagram is provided below.

```
graph {  
    layout=neato;  
    node [shape=plaintext, fontsize=12];  
    edge [style=invis];  
  
    // Define atom nodes with positions  
    C1 [label="C1", pos="0,1.2!"];  
    C2 [label="C2", pos="-1.04,0.6!"];  
    C3 [label="C3", pos="-1.04,-0.6!"];  
    C4 [label="C4", pos="0,-1.2!"];
```

```
C5 [label="C5", pos="1.04,-0.6!"];
C6 [label="C6", pos="1.04,0.6!"];
N [label="N", pos="0,2.2!"];
H_N1 [label="H", pos="-0.5,2.7!"];
H_N2 [label="H", pos="0.5,2.7!"];
F2 [label="F", pos="-2.0,1.1!"];
F3 [label="F", pos="-2.0,-1.1!"];
Cl [label="Cl", pos="0,-2.2!"];
H5 [label="H", pos="2.0,-1.1!"];
H6 [label="H", pos="2.0,1.1!"];
```

```
// Draw bonds
edge [style=solid];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
C1 -- N;
N -- H_N1;
N -- H_N2;
C2 -- F2;
C3 -- F3;
C4 -- Cl;
C5 -- H5;
C6 -- H6;
}
```

Caption: Plausible synthetic workflow for **4-Chloro-2,3-difluoroaniline**.

## Experimental Protocol: Synthesis via Nitroarene Reduction

This protocol describes a two-step synthesis adapted from established methods for analogous compounds.[\[6\]](#)[\[7\]](#)

### Step 1: Nitration of 1-Chloro-2,3-difluorobenzene

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Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add concer

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Addition: Slowly add 1-Chloro-2,3-difluorobenzene to the cooled sulfuric acid with continuous stirring.

- Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor
- Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 1-Chloro-2,3-difluoro-4

#### Step 2: Reduction of 1-Chloro-2,3-difluoro-4-nitrobenzene

- Setup: In a high-pressure hydrogenation vessel (e.g., a Parr apparatus), dissolve the nitro compound from Step 1 in methanol.
- Catalyst: Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) under an inert atmosphere.
- Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
- Reaction: Heat the mixture gently (e.g., 30-40 °C) and stir vigorously. The reaction is typically complete within 1-2 hours.

Workup: Cool the vessel, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a p

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Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final product,

## Applications in Medicinal Chemistry

The true value of **4-Chloro-2,3-difluoroaniline** lies in its utility as a scaffold for creating high-value molec

### A Key Building Block for Protein Degraders

TPD is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just :

Caption: General architecture of a Proteolysis-Targeting Chimera (PROTAC).

**4-Chloro-2,3-difluoroaniline** is designated as a "Protein Degrader Building Block" because it is an ideal star

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Tuning Binding Affinity: The halogens can form specific interactions (e.g., halogen bonds) within the target

- Improving Pharmacokinetics: The fluorine atoms can block sites of metabolism, increasing the metabolic stability of the drug.
- Modulating Physicochemical Properties: The overall substitution pattern helps to fine-tune properties like solubility and bioavailability.

## Conclusion

**4-Chloro-2,3-difluoroaniline** is more than a simple chemical intermediate; it is a strategically designed building block for pharmaceuticals.

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